N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide
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Overview
Description
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst.
Coupling with the Phenyl Ring: The trifluoromethylated oxazole is then coupled with a phenyl ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Propanamide Group: Finally, the propanamide group is introduced through an amidation reaction, where the oxazole-phenyl intermediate is reacted with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for catalysts, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use as a drug candidate due to its unique chemical structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}benzamide: Similar structure with a benzamide group instead of a propanamide group.
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-{3-[3-(trifluoromethyl)phenyl
Properties
IUPAC Name |
N-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-11(19)17-12-7-10(18-20-12)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDOGUDOAMKEJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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